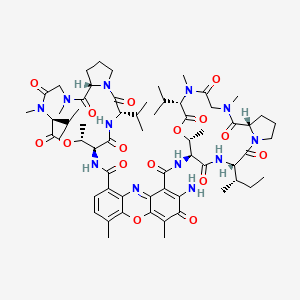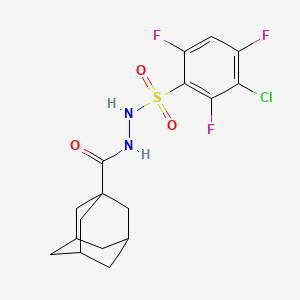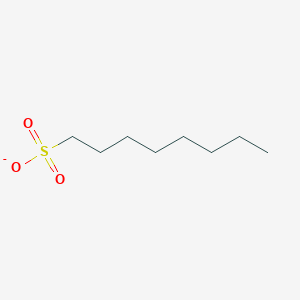
Propane triphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propane triphosphonate can be synthesized through the reaction of a propargyl compound, such as propargyl alcohol, with hydrogen dialkylphosphite in the presence of an alkali metal . This reaction typically requires controlled conditions to ensure the proper formation of the triphosphonate structure.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are combined under specific temperature and pressure conditions. The process is optimized to maximize yield and purity, often involving multiple purification steps to remove any by-products or impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Propane triphosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert this compound into lower oxidation state compounds.
Substitution: The phosphonic acid groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a wide range of functionalized propane derivatives.
Wissenschaftliche Forschungsanwendungen
Propane triphosphonate has several scientific research applications:
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and other biomolecules.
Wirkmechanismus
The mechanism of action of propane triphosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s phosphonic acid groups can bind to metal ions and other active sites, modulating the activity of these targets. This binding can lead to changes in the biochemical pathways, influencing processes such as bone resorption and enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to propane triphosphonate include other phosphonates, such as:
Triphenylphosphine: A common organophosphorus compound used in organic synthesis.
Nitrilotri(methylphosphonic acid): Used in various industrial applications, including as a chelating agent.
Uniqueness
This compound is unique due to its specific structure, which provides distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
25404-72-2 |
|---|---|
Molekularformel |
C3H11O9P3 |
Molekulargewicht |
284.04 g/mol |
IUPAC-Name |
1,3-diphosphonopropan-2-ylphosphonic acid |
InChI |
InChI=1S/C3H11O9P3/c4-13(5,6)1-3(15(10,11)12)2-14(7,8)9/h3H,1-2H2,(H2,4,5,6)(H2,7,8,9)(H2,10,11,12) |
InChI-Schlüssel |
SXGRAKNNKBAFML-UHFFFAOYSA-N |
SMILES |
C(C(CP(=O)(O)O)P(=O)(O)O)P(=O)(O)O |
Kanonische SMILES |
C(C(CP(=O)(O)O)P(=O)(O)O)P(=O)(O)O |
Synonyme |
propane triphosphonate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[[5-(dimethylsulfamoyl)-1H-indol-3-yl]methylidene]propanedioic acid diethyl ester](/img/structure/B1232027.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B1232030.png)
![1-(1,3-benzoxazol-2-yl)-N-[(2,5-dimethoxyphenyl)methyl]-3-piperidinecarboxamide](/img/structure/B1232031.png)
![3-[5-(4-Fluorophenyl)-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-1-propanol](/img/structure/B1232032.png)
![4-Oxo-4-[5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfamoyl)-2,3-dihydroindol-1-yl]butanoic acid](/img/structure/B1232034.png)



![6-[(4-Bromophenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol](/img/structure/B1232044.png)

